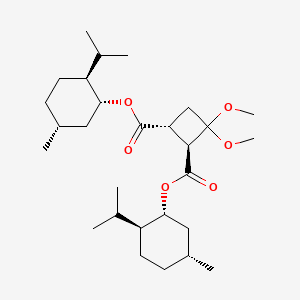

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

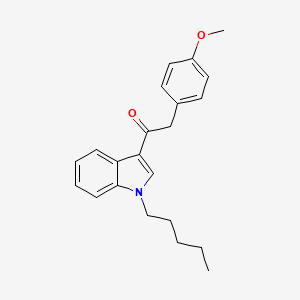

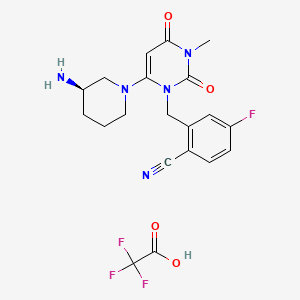

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a versatile acetylated neuraminic acid derivative, often referred to as a sialic acid derivative. This compound is significant in various biochemical and medical research fields due to its role as a terminal sugar in glycoproteins .

Mecanismo De Acción

Target of Action

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a derivative of N-acetylneuraminic acid (Neu5Ac), a type of sialic acid . Sialic acids are often present as the terminal sugar of glycoproteins . Therefore, the primary targets of this compound are likely to be these glycoproteins.

Biochemical Pathways

Since it is a derivative of neu5ac, it may be involved in the sialylation process, which is crucial for many biological functions such as cell-cell interaction, immune response, and pathogen recognition .

Pharmacokinetics

Given its chemical structure, it is likely to be soluble in organic solvents such as chloroform, ethyl acetate, and methanol . This could potentially affect its bioavailability.

Análisis Bioquímico

Biochemical Properties

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, N-acetylneuraminic acid, a related compound, is often found in complex glycans on mucins and glycoproteins located at the cell membrane .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, N-acetylneuraminic acid acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 typically involves the acetylation of N-Acetylneuraminic Acid Methyl Ester. The process includes the use of acetic anhydride and a base such as pyridine under controlled temperature conditions to achieve the pentaacetate form .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various acetylated derivatives and deacetylated forms, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Plays a role in studying glycoprotein interactions and functions.

Medicine: Investigated for its potential in targeting cancer cells and viral infections.

Industry: Utilized in the production of pharmaceuticals and biochemical reagents

Comparación Con Compuestos Similares

Similar Compounds

- N-Acetylneuraminic Acid Methyl Ester

- Methyl 2,4,7,8,9-penta-O-acetyl-N-acetylneuraminate

- Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate

Uniqueness

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in targeted biochemical and medical research .

Propiedades

Número CAS |

950508-99-3 |

|---|---|

Fórmula molecular |

C22H31NO14 |

Peso molecular |

536.501 |

Nombre IUPAC |

methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |

InChI |

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1/i1D3 |

Clave InChI |

MFDZYSKLMAXHOV-UCWJTYEISA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |

Sinónimos |

5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)